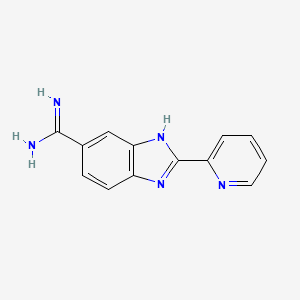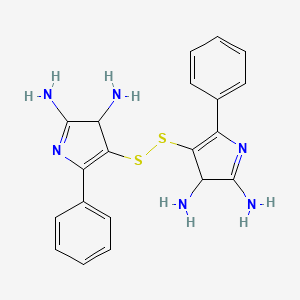
4,4'-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) is a complex organic compound characterized by the presence of disulfide bonds and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) typically involves the reaction of β-ketothioamides with ethyl cyanoacetate in the presence of a lipase catalyst. The optimal conditions for this reaction include using 1 mmol of β-ketothioamides, 1 mmol of ethyl cyanoacetate, 200 U of lipase, and 5 mL of ethanol at 40°C. This method yields pyrrole disulfides with up to 88% efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the green and efficient synthesis method using lipase as a catalyst aligns with the current trends in green chemistry, making it a potential candidate for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme catalysis and protein modification.
Medicine: Explored for its antibacterial properties and potential as a drug delivery system.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) involves its interaction with various molecular targets. The disulfide bonds can undergo redox reactions, influencing the cellular redox balance. The pyrrole rings can interact with proteins and enzymes, potentially inhibiting their activity or modifying their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its antitumor activity and CDK6 inhibitory properties.
Pyrrolo[2,3-d]Pyrimidine Derivatives: Potential multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
4,4’-Disulfanediylbis(5-phenyl-3H-pyrrole-2,3-diamine) is unique due to its combination of disulfide bonds and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its green synthesis method using lipase as a catalyst also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
194354-10-4 |
|---|---|
Molekularformel |
C20H20N6S2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4-[(2,3-diamino-5-phenyl-3H-pyrrol-4-yl)disulfanyl]-5-phenyl-3H-pyrrole-2,3-diamine |
InChI |
InChI=1S/C20H20N6S2/c21-13-17(15(25-19(13)23)11-7-3-1-4-8-11)27-28-18-14(22)20(24)26-16(18)12-9-5-2-6-10-12/h1-10,13-14H,21-22H2,(H2,23,25)(H2,24,26) |
InChI-Schlüssel |
XAJYXHYTSXTZIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(C(=N2)N)N)SSC3=C(N=C(C3N)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
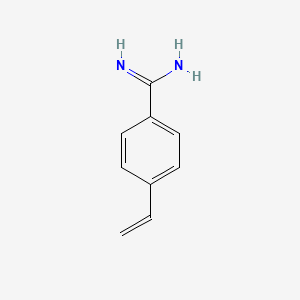
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
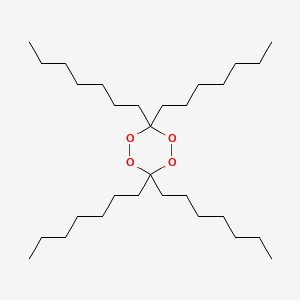
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
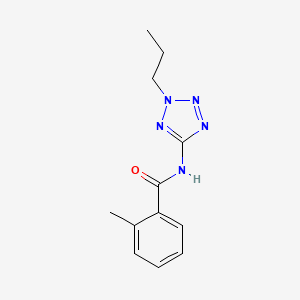
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
